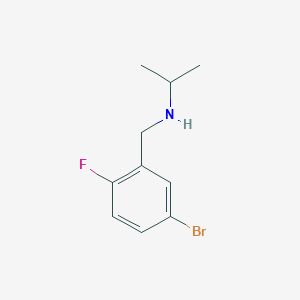

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Descripción

Propiedades

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUYKRGUZVACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602673 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-73-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Aromatic Substitution

This method typically involves the bromination of a suitable precursor compound followed by fluorination. The following steps outline a common synthetic route:

Starting Material : The synthesis begins with 4-fluorobenzaldehyde or a similar derivative.

Bromination : The precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide or aluminum chloride at controlled temperatures (10 to 100 °C) for several hours. This step introduces the bromine atom at the para position relative to the fluorine atom.

Fluorination : The reaction conditions may include a fluorinating agent such as potassium fluoride or a fluorinating reagent like N-fluorobenzenesulfonimide.

Amine Substitution

Following the electrophilic substitution, isopropylamine can be introduced through an amination reaction:

- Amination Reaction : The bromo compound is reacted with isopropylamine in an organic solvent (e.g., ethanol or DMF) under reflux conditions. This step typically requires heating (around 80 °C) for several hours to ensure complete conversion.

The yield and purity of the synthesized compound are critical for practical applications. Typical yields reported in literature range from 52% to 70% depending on the specific conditions used during synthesis. Purity can be assessed using techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS), with high-purity products (>99%) being ideal for further applications.

The following table summarizes key parameters from various preparation methods reported in literature:

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic Substitution | 4-Fluorobenzaldehyde | Br₂, AlCl₃, 10-100 °C | 52 | >99 |

| Amination | Bromo compound | Isopropylamine, EtOH, reflux | 70 | >99 |

The preparation of 1-bromo-4-fluoro-3-(isopropylaminomethyl)benzene involves careful control of reaction conditions to achieve high yields and purities. Both electrophilic aromatic substitution followed by amine substitution are viable methods for synthesizing this compound, which holds significant promise in pharmaceutical applications. Future research may focus on optimizing these methods further to enhance yield and reduce reaction times.

Análisis De Reacciones Químicas

Reactivity in Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-coupling reactions , enabling the synthesis of complex aromatic systems:

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes selective displacement under specific conditions:

- Ammonolysis : Reacts with ammonia or amines to form substituted anilines (e.g., in drug discovery) .

- Hydrolysis : Forms phenolic derivatives under basic aqueous conditions .

Example Reaction :

Functionalization of the Isopropylaminomethyl Group

The isopropylaminomethyl moiety can be modified via:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Studies:

- Antidepressants: The compound has been investigated as a precursor for synthesizing selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, suggesting potential uses in cancer treatment.

Agrochemical Production

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its bromine and fluorine substituents enhance the biological activity of the resulting compounds.

Applications:

- Herbicides: Compounds derived from this compound have been formulated as selective herbicides, targeting specific weed species while minimizing harm to crops.

- Insecticides: The compound's structure can be modified to improve efficacy against agricultural pests, contributing to more sustainable farming practices.

Analytical Chemistry

In analytical chemistry, this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its unique properties allow for accurate quantification of volatile organic compounds (VOCs) in environmental samples.

Benefits:

- Precision in Measurements: The use of this compound as an internal standard improves the reliability of analytical results, particularly in complex mixtures.

- Environmental Monitoring: It aids in assessing pollution levels by providing a benchmark for VOC analysis.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for SSRIs and anticancer agents | Potential for new therapeutic agents |

| Agrochemicals | Synthesis of herbicides and insecticides | Targeted pest control, reduced crop damage |

| Analytical Chemistry | Internal standard for GC-MS | Enhanced precision in VOC quantification |

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the isopropylaminomethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical processes and pathways .

Comparación Con Compuestos Similares

Halogenated Benzene Derivatives

Key Differences :

Substituted Benzene Amines

Key Differences :

- The isopropylaminomethyl group in the target compound likely increases polarity compared to methylthio or chloro derivatives, affecting solubility in polar solvents .

- The amine functionality may render the compound more reactive in coupling reactions (e.g., Buchwald-Hartwig amination) compared to non-nitrogenated analogues .

Physicochemical Properties

- Boiling Point: Bromo-fluoro benzenes (e.g., 1-Bromo-4-fluorobenzene) typically exhibit boiling points between 150–200°C. The target compound’s bulky isopropylaminomethyl group may elevate this range due to increased molecular weight and intermolecular forces .

- Density : Fluorinated bromobenzenes have densities ~1.5–1.7 g/cm³. The amine substituent may lower density slightly compared to sulfonyl or trifluoromethoxy groups .

- Stability : Fluorine’s electron-withdrawing effect enhances aromatic ring stability, while the amine group may introduce sensitivity to oxidation .

Actividad Biológica

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an aromatic compound notable for its unique combination of halogen atoms and an amine functional group. This compound, with the molecular formula C10H13BrFN and a molecular weight of approximately 246.12 g/mol, has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Bromine (Br) and Fluorine (F) substituents on the benzene ring.

- An isopropylaminomethyl side chain, which enhances its reactivity and biological interactions.

Synthesis Routes

The synthesis of this compound can be achieved through several chemical pathways, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Grignard Reagent Formation : This compound can be utilized to create Grignard reagents for further synthetic applications.

Pharmacological Applications

This compound has potential applications in the development of:

- Atypical Antipsychotic Agents : The compound's structural features may contribute to its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways.

- Agrochemicals : It serves as an intermediate in the synthesis of pesticides, such as Flusilazole, indicating its relevance in agricultural chemistry.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Notable findings include:

- Acute Toxicity : Studies indicate that the median lethal dose (LD50) for related compounds falls within a range that suggests moderate toxicity. For example, 1-bromo-4-fluorobenzene has shown LD50 values around 2,700 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses .

- Inhalation Toxicity : Inhalation studies have reported a median lethal concentration (LC50) of approximately 18,000 mg/m³, with significant effects on respiratory function and behavior noted at higher exposure levels .

Case Studies

Research has highlighted several instances where this compound has been investigated for its biological activity:

- Antipsychotic Activity : A study explored the compound's potential as a scaffold for developing new antipsychotic medications, focusing on its interaction with dopamine receptors.

- Enzyme Inhibition : Research indicated that derivatives of this compound exhibited enzyme inhibitory activity, suggesting potential roles in drug development targeting specific metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-nitrobenzene | C7H4BrFNO2 | Contains a nitro group instead of an amine |

| 1-Bromo-3-fluoro-4-methylbenzene | C9H9BrF | Methyl group instead of isopropylamine |

| 2-Bromo-4-fluoroaniline | C6H6BrF | Aniline structure with amino group directly attached |

This table illustrates how variations in substituent types and positions influence the chemical behavior and potential biological activity of these compounds.

Q & A

Q. What synthetic strategies are effective for preparing 1-bromo-4-fluoro-3-(isopropylaminomethyl)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Electrophilic bromination/fluorination : Start with a substituted benzene precursor (e.g., 3-(isopropylaminomethyl)benzene) and use regioselective bromination/fluorination agents. For bromination, (N-bromosuccinimide) in under radical conditions may ensure selectivity at the para position relative to the fluoro group . Fluorination can employ or (diethylaminosulfur trifluoride) under anhydrous conditions .

Aminomethylation : Introduce the isopropylaminomethyl group via Mannich reaction using formaldehyde and isopropylamine under acidic conditions .

Key Validation : Monitor reaction progress using (e.g., disappearance of precursor protons at δ 6.5–7.5 ppm) and (fluorine signal at δ -110 to -120 ppm) .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted brominated intermediates. For volatile impurities, fractional distillation at reduced pressure (e.g., 0.1–1 mmHg) may be required .

- Characterization :

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in the bromination step?

Methodological Answer:

- Steric Effects : The isopropylaminomethyl group at position 3 creates steric hindrance, directing bromination to the para position (position 4) relative to fluorine. Computational modeling (DFT calculations) can predict electron density maps, showing lower activation energy for para substitution .

- Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring bromination at positions ortho/para to the electron-donating isopropylaminomethyl group. Competitive experiments with analogs (e.g., 4-fluoro-3-methylbenzene) reveal para preference via integration of monobrominated products .

Data Contradiction Note : Discrepancies in regioselectivity may arise if trace moisture deactivates the catalyst—validate reaction conditions using Karl Fischer titration .

Q. What mechanisms underlie unexpected byproduct formation during aminomethylation?

Methodological Answer:

- Byproduct Identification : Common byproducts include bis-aminomethylated derivatives (e.g., 3,5-bis(isopropylaminomethyl)-4-fluorobromobenzene). These form due to excess formaldehyde or prolonged reaction times.

- Mitigation Strategies :

Q. How can researchers resolve contradictions in 13C NMR^{13}\text{C NMR}13C NMR data for this compound?

Methodological Answer:

- Spectral Assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example:

- The quaternary carbon adjacent to bromine (C-1) appears at δ 120–125 ppm.

- The isopropylaminomethyl carbon (C-3) resonates at δ 45–50 ppm, confirmed by DEPT-135 .

- Deuterated Solvents : Compare spectra in vs. to identify solvent-induced shifts (Δδ ≈ 0.1–0.3 ppm) .

Q. What safety protocols are critical for handling brominated intermediates?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to halogenated solvents .

Hypothesis-Driven Research Questions

Q. Could the isopropylaminomethyl group act as a directing group in cross-coupling reactions?

Methodological Answer:

- Hypothesis : The amine may coordinate Pd catalysts in Suzuki-Miyaura couplings, enhancing reactivity at the bromine site.

- Validation : Perform coupling with phenylboronic acid under catalysis. Monitor conversion via ^1\text{H NMR (disappearance of signal at δ 7.2 ppm). Compare yields with/without the amine group to assess directing effects .

Q. How does fluorination impact metabolic stability in biological studies?

Methodological Answer:

- Experimental Design :

- Synthesize fluorinated vs. non-fluorinated analogs.

- Assess metabolic half-life in liver microsomes (e.g., human CYP3A4 isoforms).

- Expected Outcome : Fluorine’s electronegativity reduces electron density at the aromatic ring, slowing oxidative metabolism (e.g., increase from 2 h to 6 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.